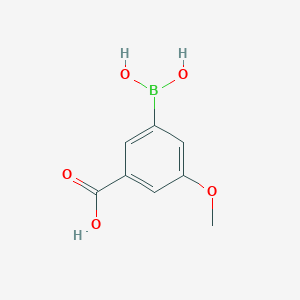

3-Borono-5-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYMDCFKOUCBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675121 | |

| Record name | 3-Borono-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050424-08-2 | |

| Record name | 3-Borono-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

3-Borono-5-methoxybenzoic acid, as a boron-containing compound, can participate in coupling reactions. In these reactions, the boron atom in the compound can form bonds with other organic compounds under metal catalysis. This allows the synthesis of complex organic structures with specific functionalities.

Biochemical Analysis

Biochemical Properties

3-Borono-5-methoxybenzoic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. The boronic acid group in this compound can form reversible covalent bonds with diols and other Lewis bases, making it useful in the design of enzyme inhibitors and sensors. It interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by binding to the active site and blocking substrate access. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s reactivity and interactions with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting specific kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression and cellular metabolism. For example, the inhibition of kinases involved in the MAPK/ERK pathway can lead to reduced cell proliferation and increased apoptosis in certain cancer cell lines. Additionally, this compound can modulate the activity of proteases, impacting protein degradation and turnover within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with target biomolecules. The boronic acid group can interact with the hydroxyl groups of serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is reversible, allowing for the fine-tuning of enzyme activity. Furthermore, the methoxy group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. These combined interactions result in the modulation of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid derivatives. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering cell signaling pathways. The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain concentration of the compound is required to achieve the desired biochemical effects. Careful dosage optimization is necessary to balance efficacy and safety in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The boronic acid group can participate in reactions with diols and other nucleophiles, leading to the formation of boronate esters. These reactions can influence metabolic flux and alter the levels of specific metabolites within cells. Additionally, the compound can affect the activity of enzymes involved in carbohydrate metabolism, further impacting cellular energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The methoxy group can enhance the compound’s solubility in polar solvents, facilitating its transport across cell membranes. Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of the compound can be influenced by its interactions with cellular transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, the presence of a nuclear localization signal can facilitate the transport of this compound to the nucleus, where it can interact with nuclear enzymes and transcription factors. Additionally, the compound can localize to the cytoplasm and mitochondria, influencing various cellular processes in these organelles.

Biological Activity

3-Borono-5-methoxybenzoic acid (BMBA) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of BMBA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C9H11B O3

Molecular Weight : 179.99 g/mol

IUPAC Name : this compound

CAS Number : 1050424-08-2

BMBA features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, making it valuable in various biochemical applications.

BMBA's biological activity is primarily attributed to its interaction with specific enzymes and cellular pathways:

- Enzyme Inhibition : BMBA has shown potential as an inhibitor of certain enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL). MAGL is linked to the metabolism of endocannabinoids and has been implicated in various cancers due to its role in promoting tumor growth .

- Cell Signaling Pathways : The compound may modulate cell signaling pathways, including those involved in apoptosis and cell proliferation. For instance, studies indicate that boronic acids can influence the ubiquitin-proteasome system and autophagy pathways .

Biological Activities

Research indicates that BMBA exhibits several biological activities:

- Anticancer Activity : BMBA has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways .

- Protein Degradation Pathways : BMBA enhances the activity of proteasomal and lysosomal degradation systems, which are crucial for maintaining cellular homeostasis and preventing tumorigenesis .

- Antimicrobial Properties : Preliminary studies suggest that BMBA may possess antimicrobial activity against certain pathogens, although further research is needed to confirm these findings.

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Inhibition of MAGL : A study highlighted that BMBA acts as a reversible inhibitor of MAGL, leading to reduced cell migration and proliferation in pancreatic cancer models . This suggests its potential as a therapeutic agent in managing invasive tumors.

- Proteostasis Modulation : Research indicated that BMBA enhances the activity of cathepsins B and L, which are critical for protein degradation pathways. This modulation could be beneficial in developing drugs targeting age-related decline in proteostasis .

- Cell Cycle Arrest : Studies have shown that treatment with BMBA leads to cell cycle arrest in various cancer cell lines, indicating its potential role as an antiproliferative agent .

Scientific Research Applications

Organic Synthesis

Reactivity and Utility

The presence of the boron atom in 3-Borono-5-methoxybenzoic acid makes it a valuable building block in organic synthesis. Boronic acids are known for their utility in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is crucial for forming carbon-carbon bonds. The methoxy group can also participate in various reactions, enhancing the compound's reactivity profile.

Table 1: Comparison of Reactivity with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Boronic acid and methoxy groups | Versatile in organic synthesis and biological applications |

| 3-Bromo-5-methoxybenzoic acid | Bromine instead of boron | Different reactivity patterns |

| 4-Borono-2-methoxybenzoic acid | Boronic acid group at position 4 | Affects reactivity due to substitution pattern |

| Phenylboronic Acid | Simple boronic acid structure | Lacks additional functional groups |

Material Science

Self-Assembly and Functional Materials

The unique properties of boronic acids allow them to form self-assembled structures, making them suitable for applications in material science. These compounds can be utilized to create functional materials with specific properties.

Table 2: Potential Applications in Material Science

| Application Area | Description |

|---|---|

| Self-assembled structures | Formation of organized materials for sensors or catalysts |

| Functional coatings | Use in coatings that respond to environmental stimuli |

| Drug delivery systems | Development of carriers that release drugs in a controlled manner |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.